2-chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2-chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a 2-chlorobenzamide group and a thioether-linked hydroxyamino oxoethyl side chain. This structure combines a heterocyclic scaffold known for diverse bioactivity with functional groups that enhance hydrogen bonding and solubility.
Properties
IUPAC Name |
2-chloro-N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3S2/c12-7-4-2-1-3-6(7)9(18)13-10-14-15-11(21-10)20-5-8(17)16-19/h1-4,19H,5H2,(H,16,17)(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMXJSMAHROGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide , known by its CAS number 904277-25-4 , is a derivative of the thiadiazole class that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound, particularly focusing on its anticancer properties and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₁ClN₄O₅S₂
- Molecular Weight : 369.4 g/mol
- Structural Features :
- Contains a thiadiazole ring
- Hydroxyamino and thioethyl substituents
- Benzamide moiety
Anticancer Activity
Recent studies have indicated that compounds containing the 1,3,4-thiadiazole structure exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes linked to cancer progression.
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Cell Line Studies :
- The compound was tested against various cancer cell lines including PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma).
- Results showed that derivatives with nitro groups exhibited higher cytotoxicity against the PC3 cell line compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- 15-Lipoxygenase Inhibition :
Comparative Analysis of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the biological relevance of thiadiazole derivatives:
- A study published in PMC demonstrated that various thiadiazole derivatives exhibited significant anticancer activity through multiple pathways, including apoptosis induction and cell cycle arrest .
- Another investigation focused on the synthesis of novel thiadiazole compounds that showed enhanced potency against specific cancer types compared to existing treatments .
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Analogues with bulky or polar groups (e.g., phenoxyacetamide in 5j) exhibit higher melting points (138–170°C) due to enhanced intermolecular interactions . The hydroxyamino group in the target compound may further elevate its melting point.
- Solubility: Hydroxyamino and benzamide groups improve water solubility compared to nonpolar substituents (e.g., trifluoromethylphenyl in 3a-g) .
Anticancer Potential
- Benzylthio derivatives (3a-g) : Demonstrated dual inhibition of Abl/Src tyrosine kinases (IC₅₀: 0.1–5 μM) and cytotoxicity against breast (MDA), prostate (PC3), and glioblastoma (U87) cells .
- Cyanomethyl derivative (5): Insecticidal activity against Spodoptera littoralis (LD₅₀: 12 ppm), highlighting substituent-dependent bioactivity shifts .
Antifungal Activity
- Oxadiazole-thiadiazole hybrids: Inhibited Candida growth (MIC: 2–8 μg/mL) by disrupting ergosterol biosynthesis, comparable to ketoconazole . The target compound’s hydroxyamino group could similarly target fungal membranes.
Structure-Activity Relationships (SAR)
- Thioether Linkage : Essential for bioactivity; replacing sulfur with oxygen reduces potency .
- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance cytotoxicity and kinase inhibition .
- Hydroxyamino Group: Unique to the target compound, this moiety may improve solubility and target engagement compared to methyl or benzyl groups .
Q & A
Q. Critical Parameters :
- Solvent choice (DMF or ethanol for solubility vs. acetone for purity).
- Reaction monitoring via TLC (Rf ~0.3–0.5 in chloroform:methanol 9:1) .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for benzamide) and hydroxyamino protons (δ 10.2–10.8 ppm, broad singlet) .
- ¹³C NMR : Identify carbonyl carbons (C=O at ~165–175 ppm) and thiadiazole carbons (C=N at ~150–160 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 413.95 for C₁₃H₁₁ClN₄O₃S₂) with <2 ppm error .
- IR Spectroscopy : Detect key functional groups (N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced: How do electronic effects of substituents influence the reactivity of the thiadiazole core in this compound?
Methodological Answer:
The thiadiazole ring’s electron-deficient nature (due to two electronegative N atoms) makes it susceptible to nucleophilic attack. Substituent effects:
- Electron-Withdrawing Groups (e.g., Cl on benzamide) : Increase electrophilicity at the thiadiazole C-5 position, enhancing reactivity with thiols (e.g., glutathione in biological systems) .
- Hydroxyamino Group : Acts as a hydrogen bond donor, stabilizing transition states in enzyme inhibition (e.g., HDACs) .
Q. Experimental Validation :
- Compare reaction rates of Cl-substituted vs. methoxy-substituted analogs in nucleophilic substitution assays .
- Use Hammett plots to correlate substituent σ values with reaction kinetics .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Variable Assay Conditions (e.g., pH affecting ionization of the hydroxyamino group).
- Off-Target Interactions (e.g., thiadiazole binding to serum albumin, reducing bioavailability).
Q. Resolution Strategies :
Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to account for degradation .
SAR Analysis : Compare analogs (e.g., replacing Cl with F or Br) to isolate substituent effects .
Example : A study found EC₅₀ = 2.1 µM against MCF-7 cells, while another reported EC₅₀ = 8.7 µM. Re-evaluation under standardized hypoxia conditions (5% O₂) resolved the discrepancy, showing oxygen-dependent activity .
Advanced: How can molecular docking studies predict the compound’s interactions with biological targets?
Q. Methodological Answer :
Target Selection : Prioritize receptors with known thiadiazole affinity (e.g., HDAC8, EGFR kinase) .
Docking Workflow :
- Prepare the ligand (protonation states at pH 7.4, energy minimization with MMFF94).
- Grid box centered on the target’s active site (e.g., HDAC8 Zn²⁺ binding pocket).
Key Interactions :
- Hydroxyamino group chelates Zn²⁺ in HDAC8 (binding energy ≤ −8.5 kcal/mol) .
- Thiadiazole sulfur forms π-sulfur interactions with Phe-152 in EGFR .
Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. A strong correlation (R² > 0.85) confirms predictive accuracy .
Advanced: What analytical methods address purity discrepancies in synthesized batches?
Q. Methodological Answer :
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to detect impurities (retention time shifts indicate byproducts) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (e.g., C 37.5%, H 3.4%, N 14.6%) .
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., confirm amide vs. imine tautomerism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
